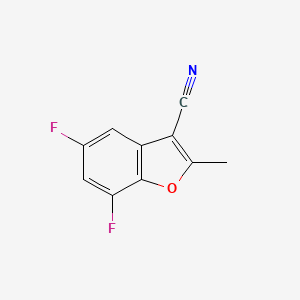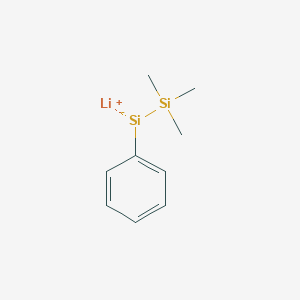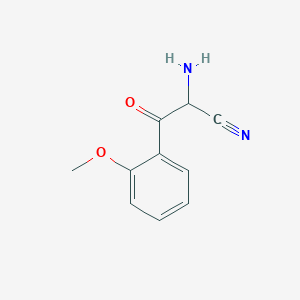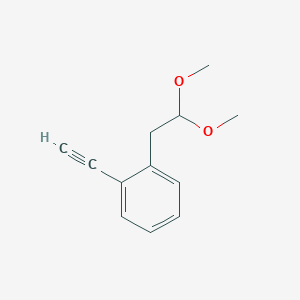phosphinate CAS No. 828265-26-5](/img/structure/B14229318.png)
Methyl [cyclohexyl(difluoro)methyl](3-oxobutyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyclohexyl(difluoro)methylphosphinate is a chemical compound known for its unique structure and properties. This compound contains a cyclohexyl group, a difluoromethyl group, and a 3-oxobutyl group attached to a phosphinate moiety. It is used in various scientific research applications due to its reactivity and potential utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cyclohexyl(difluoro)methylphosphinate typically involves the reaction of cyclohexyl(difluoro)methylphosphine oxide with 3-oxobutyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl cyclohexyl(difluoro)methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphinates.
Applications De Recherche Scientifique
Methyl cyclohexyl(difluoro)methylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl cyclohexyl(difluoro)methylphosphinate involves its interaction with molecular targets through its reactive phosphinate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Cyclohexyl(difluoro)methylphosphine oxide
- 3-Oxobutylphosphinate derivatives
Uniqueness
Methyl cyclohexyl(difluoro)methylphosphinate is unique due to its combination of a cyclohexyl group, a difluoromethyl group, and a 3-oxobutyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
828265-26-5 |
|---|---|
Formule moléculaire |
C12H21F2O3P |
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
4-[[cyclohexyl(difluoro)methyl]-methoxyphosphoryl]butan-2-one |
InChI |
InChI=1S/C12H21F2O3P/c1-10(15)8-9-18(16,17-2)12(13,14)11-6-4-3-5-7-11/h11H,3-9H2,1-2H3 |
Clé InChI |
OGVZRGAGJBEEMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCP(=O)(C(C1CCCCC1)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)


![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)
